(2R)-3,4-dibromo-2-phenyl-2H-furan-5-one

Description

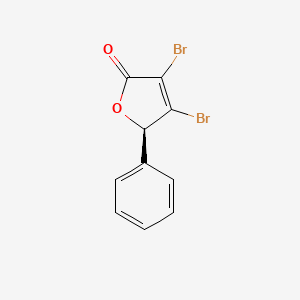

(2R)-3,4-Dibromo-2-phenyl-2H-furan-5-one is a brominated furanone derivative characterized by a five-membered unsaturated lactone ring with bromine atoms at positions 3 and 4, a phenyl group at position 2, and an R-configuration at the chiral center (C2). This compound belongs to the class of 2(5H)-furanones, which are known for their diverse biological activities, including anticancer, antimicrobial, and antifungal properties .

Properties

Molecular Formula |

C10H6Br2O2 |

|---|---|

Molecular Weight |

317.96 g/mol |

IUPAC Name |

(2R)-3,4-dibromo-2-phenyl-2H-furan-5-one |

InChI |

InChI=1S/C10H6Br2O2/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9H/t9-/m1/s1 |

InChI Key |

NLXXYDCGRMDFBB-SECBINFHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2C(=C(C(=O)O2)Br)Br |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(C(=O)O2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3,4-dibromo-2-phenyl-2H-furan-5-one typically involves the bromination of a precursor furanone compound. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, concentration, and reaction time, is crucial for consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-3,4-dibromo-2-phenyl-2H-furan-5-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.

Oxidation Reactions: Oxidative cleavage of the furanone ring can occur under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

Substitution: Formation of azido or thiol-substituted derivatives.

Reduction: Formation of dihydro-2-phenylfuranone.

Oxidation: Formation of carboxylic acids or diketones.

Scientific Research Applications

(2R)-3,4-dibromo-2-phenyl-2H-furan-5-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-3,4-dibromo-2-phenyl-2H-furan-5-one involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atoms and the furanone ring play a crucial role in its binding affinity and specificity. The compound may exert its effects through inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Dibromo-5-hydroxy-furan-2(5H)-one and Silylated Derivatives

Structure: Lacks the phenyl group at C2 but features a hydroxyl group at C3. Silylated derivatives (e.g., 3a–d in ) replace the hydroxyl with tert-butyldimethylsilyl (TBDMS) or other silyl groups. Synthesis: Prepared via silylation using silyl chlorides and DIPEA at 0°C, avoiding complex purification . Reactivity/Activity: The hydroxyl group enables facile derivatization, while bromines facilitate electrophilic reactions. Silylated derivatives exhibit enhanced anticancer activity compared to the parent compound, likely due to increased lipophilicity and stability .

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

Structure: A dihydrofuran derivative with bromines at C3/C4 and four phenyl groups at C2/C4. The ring is partially saturated, reducing conjugation compared to the fully unsaturated furanone . Crystallography: Exhibits Br···Br contacts (3.48 Å) and C–H···H interactions, contributing to a dense molecular packing . Reactivity: The saturated ring decreases electrophilicity, limiting reactivity toward nucleophiles. Key Difference: The tetraphenyl substitution creates significant steric hindrance, which may reduce solubility and biological accessibility compared to the mono-phenyl title compound.

3,4-Diphenyl-2(5H)-furanone

Structure: Non-brominated analog with phenyl groups at C3/C4. Lacks the electron-withdrawing bromines, reducing electrophilicity . Key Difference: The absence of bromines simplifies synthesis but diminishes opportunities for further functionalization via halogen exchange.

Chiral 3,4-Dibromo-5-(menthyloxy)-2(5H)-furanone Derivatives

Structure : Features a bulky menthyloxy group at C5 and bromines at C3/C4. The title compound’s phenyl group at C2 contrasts with the menthyloxy substituent, which introduces additional stereocenters .

Synthesis : Prepared via tandem Michael addition-elimination with diallylamine and KF, yielding chiral intermediates for pharmaceuticals .

Reactivity : The menthyloxy group directs stereoselective reactions, whereas the phenyl group in the title compound may favor π-π interactions in biological systems.

Comparative Data Table

Research Findings and Implications

- Biological Activity: Brominated furanones, including the title compound, show promise in anticancer research due to their electrophilic reactivity and ability to modify cellular targets .

- Synthetic Flexibility : The phenyl group at C2 allows for diverse functionalization (e.g., cross-coupling reactions), while bromines enable nucleophilic substitutions .

- Structural Insights : Crystal structures of analogs (e.g., ) highlight the role of halogen and π-π interactions in molecular packing, which may influence solubility and formulation .

Biological Activity

(2R)-3,4-dibromo-2-phenyl-2H-furan-5-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves bromination reactions of 2-phenylfuran derivatives. The compound can be synthesized through various methods, including:

- Bromination of 2-phenylfuran : Utilizing bromine in an organic solvent under controlled conditions.

- Cyclization reactions : Involving precursors that can form the furan ring upon heating or in the presence of acids.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in anti-cancer and anti-inflammatory domains.

Anticancer Activity

Several studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Notably:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The IC50 values for these cell lines ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutic agents.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential pathways include:

- Inhibition of NF-kB Pathway : This pathway is crucial for regulating immune response and inflammation.

- Induction of Reactive Oxygen Species (ROS) : Elevated ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

Case Studies

-

Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing that treatment led to a significant increase in apoptosis markers after 24 hours of exposure.

Treatment Concentration (µM) Apoptosis Rate (%) 0 5 10 20 20 50 30 80 - Anti-inflammatory Study : In a model using LPS-stimulated macrophages, this compound reduced TNF-alpha secretion by approximately 40% at a concentration of 15 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.